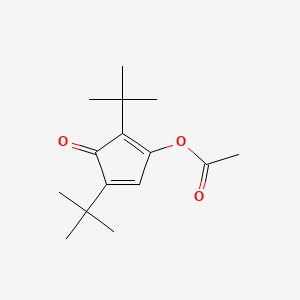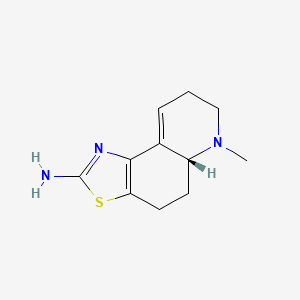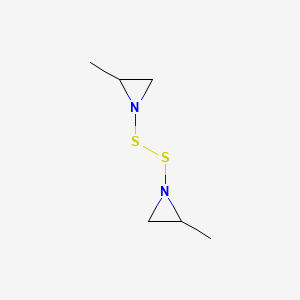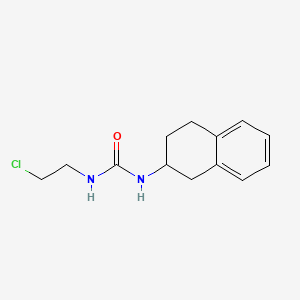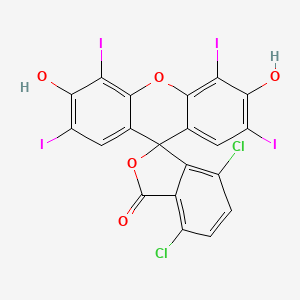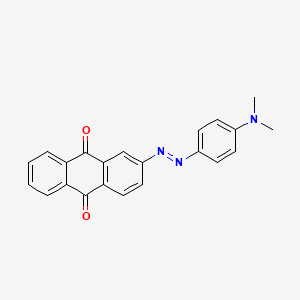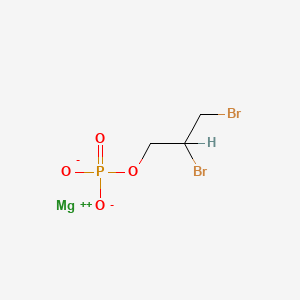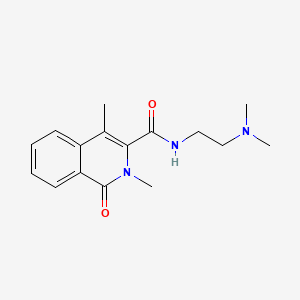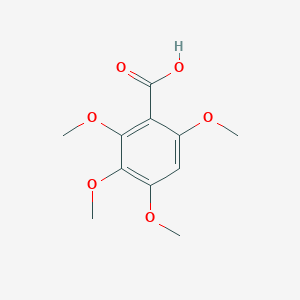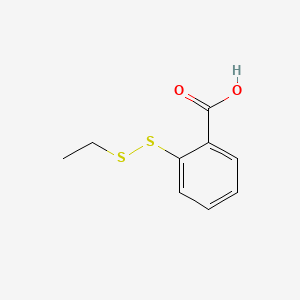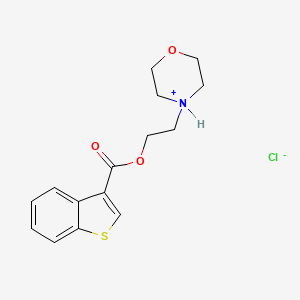
1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- is a quaternary ammonium compound. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its structure includes a long hydrophobic tail and a hydrophilic head, which allows it to interact with both water and oil phases.
Vorbereitungsmethoden
The synthesis of 1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- typically involves a multi-step process. The initial step often includes the reaction of a suitable amine with an alkylating agent to form the quaternary ammonium compound. The reaction conditions usually require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate membrane interactions.
Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of 1-Propanaminium, N-(3-hydroxypropyl)-2-methoxy-N,N-dimethyl-3-(octadecylthio)-, iodide, (1)- involves its interaction with lipid bilayers and proteins. The hydrophobic tail inserts into lipid membranes, disrupting their structure, while the hydrophilic head interacts with aqueous environments. This dual interaction can lead to changes in membrane permeability and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
1-Propanaminium, 3-hydroxy-N-(3-hydroxypropyl)-N,N-dimethyl-, chloride: This compound has similar surfactant properties but differs in its halide component.
1-Propanaminium, 3-amino-N-(3-hydroxypropyl)-N,N-dimethyl-, chloride: Another quaternary ammonium compound with different functional groups, leading to varied applications.
1-Propanaminium, 3-hydroxy-N,N,N-tris(3-hydroxypropyl)-, chloride: This compound has multiple hydroxypropyl groups, enhancing its solubility and interaction with biological membranes.
Eigenschaften
CAS-Nummer |
124581-94-8 |
|---|---|
Molekularformel |
C27H58INO2S |
Molekulargewicht |
587.7 g/mol |
IUPAC-Name |
3-hydroxypropyl-(2-methoxy-3-octadecylsulfanylpropyl)-dimethylazanium;iodide |
InChI |
InChI=1S/C27H58NO2S.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-31-26-27(30-4)25-28(2,3)22-21-23-29;/h27,29H,5-26H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IHOUGVVNZWYVIB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCSCC(C[N+](C)(C)CCCO)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


